tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl isocyanate. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: This compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-butylN-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate: This compound has a similar structure but differs in the position of the amino group on the bicyclo[2.2.1]heptane ring.
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of tert-butylN-({5-aminobicyclo[22
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-9-4-8(10)6-11(9)14/h8-11H,4-7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAURQSFEOMIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.